molecular formula C14H25BO2Si2 B14553513 Bis(trimethylsilyl) (3-ethenylphenyl)boronate CAS No. 62043-02-1

Bis(trimethylsilyl) (3-ethenylphenyl)boronate

Cat. No.: B14553513
CAS No.: 62043-02-1
M. Wt: 292.33 g/mol
InChI Key: WMZUNNCDJFSXFY-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)(3-vinylphenyl)borane is an organoboron compound that features a boron atom bonded to a 3-vinylphenyl group and two trimethylsiloxy groups

Properties

CAS No.

62043-02-1

Molecular Formula

C14H25BO2Si2

Molecular Weight

292.33 g/mol

IUPAC Name

[(3-ethenylphenyl)-trimethylsilyloxyboranyl]oxy-trimethylsilane

InChI

InChI=1S/C14H25BO2Si2/c1-8-13-10-9-11-14(12-13)15(16-18(2,3)4)17-19(5,6)7/h8-12H,1H2,2-7H3

InChI Key

WMZUNNCDJFSXFY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsiloxy)(3-vinylphenyl)borane typically involves the reaction of 3-vinylphenylboronic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for bis(trimethylsiloxy)(3-vinylphenyl)borane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsiloxy)(3-vinylphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydroboration: Produces organoboranes, which can be further transformed into alcohols or amines.

    Suzuki-Miyaura Coupling: Yields biaryl or vinyl-aryl compounds.

    Oxidation: Forms boronic acids or borates.

Scientific Research Applications

Bis(trimethylsiloxy)(3-vinylphenyl)borane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(trimethylsiloxy)(3-vinylphenyl)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. In hydroboration reactions, the boron atom coordinates with the π-electrons of alkenes or alkynes, leading to the addition of boron-hydrogen bonds. In Suzuki-Miyaura coupling, the boron atom participates in transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsiloxy)(3-vinylphenyl)borane is unique due to its combination of a vinyl group and trimethylsiloxy substituents, which provide distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, offering advantages in specific reactions and applications .

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